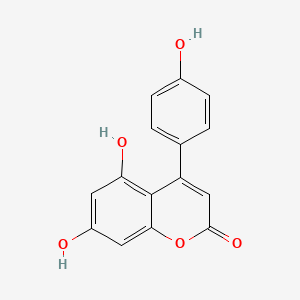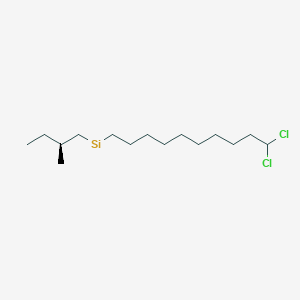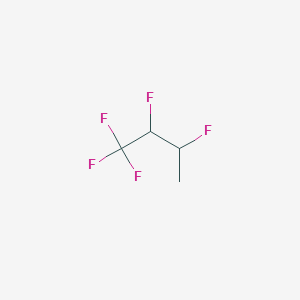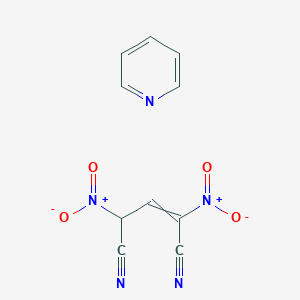
Ethyl 3-cyano-3-(diethoxyphosphoryl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-cyano-3-(diethoxyphosphoryl)propanoate is an organic compound with the molecular formula C9H16NO5P. It is a colorless to almost colorless liquid that is used in various chemical reactions and research applications. This compound is known for its unique structure, which includes a cyano group and a diethoxyphosphoryl group attached to a propanoate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-cyano-3-(diethoxyphosphoryl)propanoate can be synthesized through a multi-step process involving the reaction of ethyl cyanoacetate with diethyl phosphite. The reaction typically requires a base such as sodium ethoxide to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-cyano-3-(diethoxyphosphoryl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or diethoxyphosphoryl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of phosphonic acids or phosphonates.
Reduction: Formation of ethyl 3-amino-3-(diethoxyphosphoryl)propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-cyano-3-(diethoxyphosphoryl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which ethyl 3-cyano-3-(diethoxyphosphoryl)propanoate exerts its effects involves its interaction with molecular targets such as enzymes. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The diethoxyphosphoryl group can also participate in binding interactions, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(diethoxyphosphoryl)propanoate: Similar structure but lacks the cyano group.
Ethyl 2-(diethoxyphosphoryl)propanoate: Similar structure but with a different positioning of the diethoxyphosphoryl group.
Uniqueness
Ethyl 3-cyano-3-(diethoxyphosphoryl)propanoate is unique due to the presence of both the cyano and diethoxyphosphoryl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical transformations and interactions with biological targets.
Eigenschaften
CAS-Nummer |
132424-98-7 |
|---|---|
Molekularformel |
C10H18NO5P |
Molekulargewicht |
263.23 g/mol |
IUPAC-Name |
ethyl 3-cyano-3-diethoxyphosphorylpropanoate |
InChI |
InChI=1S/C10H18NO5P/c1-4-14-10(12)7-9(8-11)17(13,15-5-2)16-6-3/h9H,4-7H2,1-3H3 |
InChI-Schlüssel |
NWLFKZXXFCHIBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C#N)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide](/img/structure/B14281128.png)
![2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281135.png)

![6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B14281142.png)



![tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281175.png)

![{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14281195.png)


